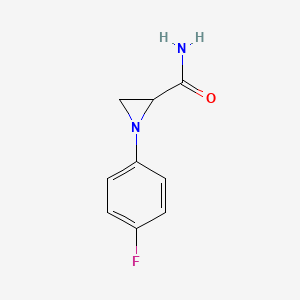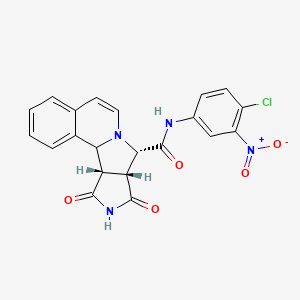![molecular formula C24H31NO3 B12633228 [(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid CAS No. 920982-56-5](/img/structure/B12633228.png)
[(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid is a chemical compound that features a carbazole functional group attached to an acetic acid moiety through an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid typically involves the reaction of 9-decyl-9H-carbazole with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carbazole derivatives with oxidized side chains.
Reduction: Reduced carbazole derivatives.
Substitution: Substituted carbazole derivatives with various functional groups.
Applications De Recherche Scientifique
[(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid has several scientific research applications:
Organic Electronics: The compound is used as a charge transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its high charge carrier mobility and photochemical stability.
Photovoltaic Devices: It serves as a self-assembled monolayer material for photovoltaic solar cells, enhancing device performance and operational stability.
Conducting Polymers: The compound is used in the synthesis of conducting polymers for various electronic applications.
Mécanisme D'action
The mechanism of action of [(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid in photovoltaic devices involves the formation of a self-assembled monolayer on the electrode surface. The carboxylic acid group anchors the compound to the electrode, while the carbazole moiety facilitates charge transport. This arrangement reduces nonradiative recombination and enhances the crystallinity of the active materials, leading to improved device efficiency .
Comparaison Avec Des Composés Similaires
[(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid can be compared with other carbazole derivatives such as:
2-(9H-Carbazol-9-yl)acetic acid: Similar in structure but lacks the decyl chain, resulting in different solubility and electronic properties.
Polycarbazole derivatives: These polymers have extended conjugation lengths and are used in various optoelectronic applications.
The uniqueness of this compound lies in its combination of a long alkyl chain and a carbazole moiety, which imparts unique solubility and electronic properties, making it suitable for specific applications in organic electronics and photovoltaics.
Propriétés
Numéro CAS |
920982-56-5 |
|---|---|
Formule moléculaire |
C24H31NO3 |
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
2-(9-decylcarbazol-2-yl)oxyacetic acid |
InChI |
InChI=1S/C24H31NO3/c1-2-3-4-5-6-7-8-11-16-25-22-13-10-9-12-20(22)21-15-14-19(17-23(21)25)28-18-24(26)27/h9-10,12-15,17H,2-8,11,16,18H2,1H3,(H,26,27) |
Clé InChI |
RMTDSWBVIRVIRY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one](/img/structure/B12633152.png)
![3,5-Dimethyl-1-[5-(trifluoromethoxy)pyridin-2-yl]piperazine](/img/structure/B12633167.png)

![N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]-2-iodobenzamide](/img/structure/B12633186.png)

![1-(3-Azabicyclo[3.1.0]hexan-1-yl)ethan-1-one](/img/structure/B12633202.png)


![Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B12633213.png)
![2,6-Bis{[(4-methoxyphenyl)methyl]sulfanyl}benzaldehyde](/img/structure/B12633220.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(pyridin-4-ylmethyl)ethanediamide](/img/structure/B12633221.png)


![3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propan-1-ol](/img/structure/B12633239.png)
